Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that features a trifluoromethyl group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic ring.
Scientific Research Applications
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Its potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased potency and selectivity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A compound with a similar trifluoromethyl group but different overall structure.
2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Another compound featuring a trifluoromethyl group and a thiophene ring.
Uniqueness
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-hydroxy-5-[3-(trifluoromethyl)phenyl]imino-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-20-12(19)10-9(18)6-21-11(10)17-8-4-2-3-7(5-8)13(14,15)16/h2-5,18H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSAGBWGKCARMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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